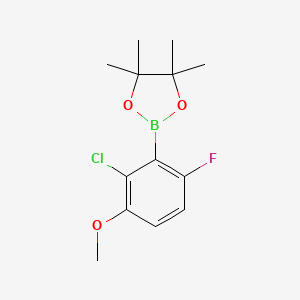

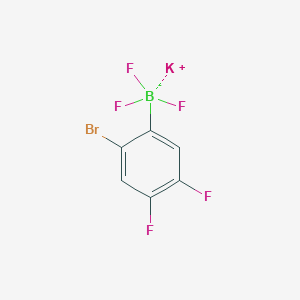

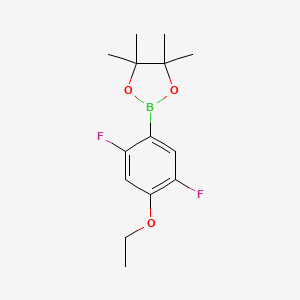

2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester

Übersicht

Beschreibung

2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester typically involves the reaction of 2,5-difluoro-4-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Starting Materials: 2,5-Difluoro-4-ethoxyphenylboronic acid, pinacol.

Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves:

Continuous Flow Reactors: These reactors provide efficient mixing and heat transfer, essential for maintaining consistent reaction conditions.

Automation: Automated systems ensure precise control over reagent addition and reaction times, leading to higher purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.

Protodeboronation: The boronic ester group can be removed under acidic conditions, yielding the corresponding hydrocarbon.

Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions

-

Suzuki-Miyaura Coupling

Catalyst: Palladium(0) or Palladium(II) complexes.

Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

Solvent: Toluene, ethanol, or a mixture of water and organic solvents.

Temperature: 80-100°C.

-

Protodeboronation

Reagent: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Solvent: Methanol or water.

Temperature: Room temperature to 50°C.

-

Oxidation

Reagent: Hydrogen peroxide (H₂O₂) or sodium perborate.

Solvent: Acetonitrile or water.

Temperature: Room temperature to 60°C.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Hydrocarbons: Resulting from protodeboronation.

Phenols: Produced through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester has numerous applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The primary mechanism by which 2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The process involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or alkenyl product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Difluorophenylboronic acid pinacol ester: Similar structure but lacks the ethoxy group, leading to different reactivity and applications.

4-Fluorophenylboronic acid pinacol ester: Contains a single fluorine atom, resulting in distinct electronic properties.

2,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester: Similar to 2,5-Difluoro-4-ethoxyphenylboronic acid pinacol ester but with a different substitution pattern on the aromatic ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules with precise functional group placement.

Eigenschaften

IUPAC Name |

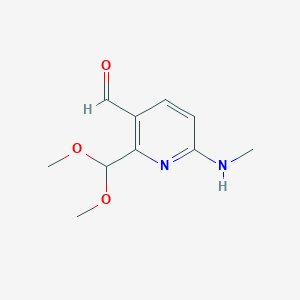

2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-6-18-12-8-10(16)9(7-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZWHHMDIKMZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701146509 | |

| Record name | 1,3,2-Dioxaborolane, 2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-38-5 | |

| Record name | 1,3,2-Dioxaborolane, 2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(4-ethoxy-2,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.